
2-Methyl-4-methylideneoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-methylideneoctane is an organic compound belonging to the class of alkanes It is a branched hydrocarbon with a molecular formula of C10H20 The structure consists of a main octane chain with a methyl group and a methylene group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-methylideneoctane can be achieved through several methods. One common approach involves the alkylation of 4-methylideneoctane with a methylating agent under controlled conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process begins with the preparation of the starting materials, followed by the alkylation reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-methylideneoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in a fully saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents such as chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-4-methylideneoctane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-methylideneoctane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the conversion of double bonds to single bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-methyloctane: A similar compound with a fully saturated structure.
4-Methylideneoctane: Lacks the additional methyl group present in 2-Methyl-4-methylideneoctane.
2,4-Dimethyloctane: Contains two methyl groups but lacks the methylene group.
Uniqueness
This compound is unique due to the presence of both a methyl and a methylene group on the same carbon atom. This structural feature imparts distinct reactivity and chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
52763-10-7 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
2-methyl-4-methylideneoctane |
InChI |
InChI=1S/C10H20/c1-5-6-7-10(4)8-9(2)3/h9H,4-8H2,1-3H3 |
Clé InChI |
WYOJRXWLYPQUQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


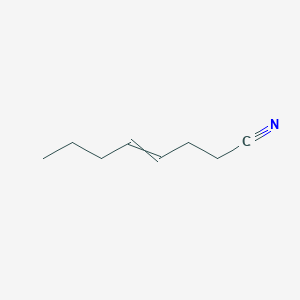
![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)

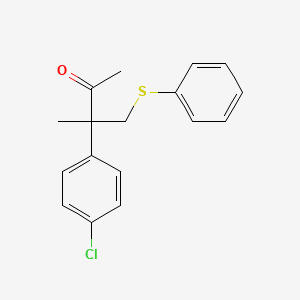
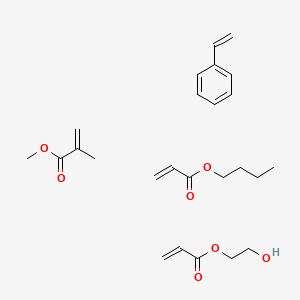
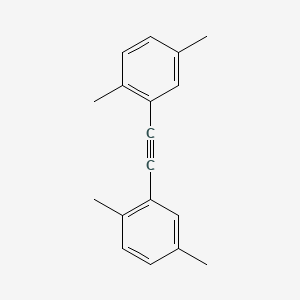
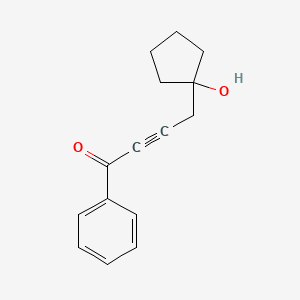
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
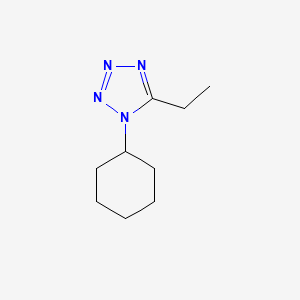

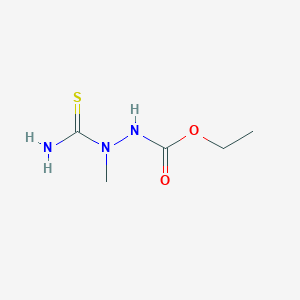


![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)
